molecular formula C17H12FN2+ B14386536 3-Cyano-1-[(3-fluorophenyl)methyl]quinolin-1-ium CAS No. 89321-42-6

3-Cyano-1-[(3-fluorophenyl)methyl]quinolin-1-ium

Cat. No.: B14386536
CAS No.: 89321-42-6
M. Wt: 263.29 g/mol
InChI Key: BEFIUDDENFLNKO-UHFFFAOYSA-N
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Description

3-Cyano-1-[(3-fluorophenyl)methyl]quinolin-1-ium is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-1-[(3-fluorophenyl)methyl]quinolin-1-ium typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of environmentally benign reagents and catalysts is also emphasized to meet green chemistry standards .

Chemical Reactions Analysis

Types of Reactions

3-Cyano-1-[(3-fluorophenyl)methyl]quinolin-1-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydrogenated derivatives .

Scientific Research Applications

3-Cyano-1-[(3-fluorophenyl)methyl]quinolin-1-ium has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyano-1-[(3-fluorophenyl)methyl]quinolin-1-ium involves its interaction with specific molecular targets and pathways. It may act by binding to DNA or proteins, thereby affecting cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyano-1-[(3-fluorophenyl)methyl]quinolin-1-ium is unique due to its specific combination of functional groups, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

89321-42-6

Molecular Formula

C17H12FN2+

Molecular Weight

263.29 g/mol

IUPAC Name

1-[(3-fluorophenyl)methyl]quinolin-1-ium-3-carbonitrile

InChI

InChI=1S/C17H12FN2/c18-16-6-3-4-13(9-16)11-20-12-14(10-19)8-15-5-1-2-7-17(15)20/h1-9,12H,11H2/q+1

InChI Key

BEFIUDDENFLNKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=[N+]2CC3=CC(=CC=C3)F)C#N

Origin of Product

United States

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